ZYZ-488 - 1470302-79-4

ZYZ-488

Catalog Number: EVT-2601158
CAS Number: 1470302-79-4
Molecular Formula: C20H29N3O11
Molecular Weight: 487.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ZYZ-488 is classified as a small molecule inhibitor designed to interact specifically with Apaf-1. Its development is rooted in medicinal chemistry and pharmacology, focusing on compounds that can selectively inhibit apoptosis-related proteins. The chemical structure of ZYZ-488 includes features that enhance its ability to penetrate cellular membranes and engage with its biological targets effectively .

Molecular Structure Analysis

Structure and Data

The molecular structure of ZYZ-488 is characterized by a complex arrangement of functional groups that contribute to its biological activity. Key structural features include:

  • Molecular Formula: C₁₈H₂₄N₄O₄
  • Molecular Weight: Approximately 364.41 g/mol
  • Structural Characteristics: The compound contains multiple amine groups, which are essential for its interaction with Apaf-1.

The three-dimensional conformation can be analyzed using computational modeling techniques, revealing insights into how the molecule fits within the binding site of its target protein .

Chemical Reactions Analysis

Reactions and Technical Details

ZYZ-488 undergoes various chemical reactions that are pivotal for its activity as an Apaf-1 inhibitor. These include:

  1. Binding Interactions: ZYZ-488 demonstrates specific binding affinity to Apaf-1, which has been quantified using surface plasmon resonance techniques. This method allows for real-time monitoring of binding kinetics, including association and dissociation rates .
  2. Inhibition Mechanism: The compound inhibits the apoptotic pathway by preventing the activation of caspases, which are critical enzymes in the apoptosis signaling cascade.

The effectiveness of ZYZ-488 in inhibiting Apaf-1 has been supported by kinetic studies that detail its interaction dynamics with target proteins .

Mechanism of Action

Process and Data

The mechanism by which ZYZ-488 exerts its cardioprotective effects involves several biochemical pathways:

  1. Inhibition of Apoptosis: By binding to Apaf-1, ZYZ-488 prevents the formation of the apoptosome complex necessary for caspase activation.
  2. Cardioprotection: In experimental models, ZYZ-488 has been shown to significantly increase cell viability in myocardial cells subjected to ischemic conditions, suggesting a protective role against cell death during cardiac events .

Quantitative data from studies indicate that treatment with ZYZ-488 leads to a reduction in apoptotic markers in myocardial tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ZYZ-488 are crucial for understanding its behavior in biological systems:

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents
Melting PointNot specified
StabilityStable under standard lab conditions
LogP (Octanol-water partition)-0.89
Aqueous Solubility11.4 mg/mL

These properties indicate that ZYZ-488 has favorable characteristics for oral bioavailability and membrane permeability, enhancing its potential as a therapeutic agent .

Applications

Scientific Uses

ZYZ-488 holds promise in several scientific applications:

  1. Cardiovascular Research: Its role as an Apaf-1 inhibitor positions it as a candidate for developing therapies aimed at reducing myocardial infarction damage.
  2. Drug Development: The compound's favorable drug-like properties make it a subject of interest in pharmacological studies aimed at creating new treatments for apoptosis-related diseases.
  3. Biochemical Studies: ZYZ-488 can be utilized in research settings to elucidate apoptotic mechanisms and explore potential interventions in related disorders.
Introduction to Apoptosis Modulation and Therapeutic Relevance of ZYZ-488

Apoptotic Protease-Activating Factor-1 in Mitochondrial Apoptosis Pathways

Apoptotic Protease-Activating Factor-1 (Apaf-1) serves as the central molecular platform for the mitochondrial apoptosis pathway. This multidomain protein comprises an N-terminal caspase recruitment domain, a central nucleotide-binding and oligomerization domain, and C-terminal WD40 repeats. Under cellular stress, cytochrome c release from mitochondria binds to Apaf-1, triggering ATP/dATP-dependent heptameric apoptosome formation. This complex recruits and activates procaspase-9, which subsequently initiates the caspase cascade through procaspase-3 cleavage, culminating in apoptotic cell death [1] [3]. The crystal structure of full-length Apaf-1 reveals its autoinhibited conformation in the absence of cytochrome c, where the caspase recruitment domain is sterically hindered. Upon cytochrome c binding, major conformational changes enable procaspase-9 recruitment through specific interactions between acidic residues (Asp27/Glu40) in Apaf-1 and arginine residues (Arg13/Arg52/Arg56) in procaspase-9 [1] [5].

Table 1: Key Structural Domains of Apaf-1 and Their Functions

DomainStructural FeaturesFunctional Role
Caspase recruitment domainN-terminal; α-helical foldProcaspase-9 binding and activation
Nucleotide-binding domainCentral; AAA+ ATPase foldOligomerization and apoptosome assembly upon ATP/dATP binding
WD40 repeatsC-terminal; β-propeller structureCytochrome c binding and autoinhibition regulation

Rationale for Targeting Apoptotic Protease-Activating Factor-1 in Ischemic Cardiac Pathologies

Excessive Apaf-1-mediated apoptosis is a pathological hallmark of myocardial ischemia, contributing to cardiomyocyte loss and functional impairment. During ischemic events, mitochondrial permeability transition pore opening causes cytochrome c release, triggering Apaf-1-dependent apoptosome formation. This process is amplified in cardiac tissue due to high metabolic demand and sensitivity to hypoxia. Notably, no clinically approved Apaf-1 inhibitors existed prior to ZYZ-488 development, creating a significant therapeutic gap [1] [2]. The rationale for targeting Apaf-1 includes:

  • Tissue-Specific Vulnerability: Cardiomyocytes exhibit heightened sensitivity to apoptosome-mediated caspase activation due to limited regenerative capacity [2]
  • Upstream Advantage: Apaf-1 inhibition blocks convergence points for multiple death stimuli without affecting survival signaling pathways [3]
  • Reduced Inflammatory Consequences: Unlike necrosis, apoptosis inhibition prevents secondary inflammatory damage in peri-infarct zones [2] [9]

Experimental evidence confirms Apaf-1's critical role in cardiac ischemia. Hypoxia-induced H9c2 cardiomyocytes show significantly increased Apaf-1 expression and caspase-9 activation. In murine myocardial infarction models, Apaf-1 silencing reduces infarct size by 42% and improves ejection fraction by 31%, validating its therapeutic potential [2] [3].

Table 2: Pathophysiological Consequences of Apaf-1 Activation in Cardiac Ischemia

Pathogenic MechanismFunctional ConsequenceTherapeutic Targeting Rationale
Cytochrome c-mediated apoptosome assemblyProcaspase-9 activationDirect disruption of Apaf-1/procaspase-9 interaction prevents caspase cascade
Mitochondrial permeability transitionLoss of membrane integrity and ATP productionEarly intervention preserves cardiomyocyte energy metabolism
Secondary necrosisInflammatory response expansionApoptosis inhibition reduces necrotic transition and inflammation

Emergence of ZYZ-488 as a Novel Apoptotic Protease-Activating Factor-1 Inhibitor: Historical Context and Research Gaps

ZYZ-488 ((2S,3S,4S,5R,6R)-6-(4-((4-guanidinobutoxy)carbonyl)-2,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid) emerged through metabolite studies of leonurine (SCM-198), a cardioprotective alkaloid from Herba leonuri. Pharmacokinetic studies revealed that orally administered leonurine undergoes rapid first-pass metabolism to ZYZ-488 (leonurine-10-O-ß-D-glucuronide), achieving plasma concentrations 20-fold higher than the parent compound [1] [3]. This discovery shifted research focus toward the active metabolite.

Prior to ZYZ-488, Apaf-1 targeting faced significant challenges:

  • Molecular Complexity: The large protein-protein interaction interface between Apaf-1 and procaspase-9 was considered "undruggable" with small molecules [1]
  • Lack of Specific Inhibitors: Existing caspase inhibitors showed poor selectivity and failed in clinical translation [3]
  • Structural Knowledge Gaps: Incomplete understanding of Apaf-1's activated conformation hindered rational drug design [5]

ZYZ-488 addressed these gaps through its unique mechanism. Molecular docking and surface plasmon resonance studies demonstrated that ZYZ-488's guanidinyl group competitively binds to acidic residues (Asp27/Glu40) in Apaf-1's caspase recruitment domain, mimicking procaspase-9's arginine residues. This interaction disrupts apoptosome formation without affecting Apaf-1 expression [1] [2] [6]. Target validation using siRNA confirmed Apaf-1-dependence: ZYZ-488 lost its protective effects in Apaf-1-silenced cells, confirming target specificity [3].

Table 3: Comparative Analysis of Apoptotic Protease-Activating Factor-1 Targeting Strategies

StrategyMechanistic ApproachLimitationsZYZ-488 Advantage
Caspase inhibitorsActive site blockade of executioner caspasesLate-stage intervention; upstream activation persistsPrevents caspase cascade initiation
RNA interferenceApaf-1 gene silencingDelivery challenges; off-target effectsPharmacological intervention with chemical precision
Endogenous inhibitorsXIAP overexpressionIncomplete apoptosome inhibitionDirectly targets apoptosome assembly machinery
ZYZ-488Competitive Apaf-1/procaspase-9 disruptionN/AHigh target specificity; early pathway intervention

The compound's discovery represents a paradigm shift in apoptosis modulation, transitioning from caspase-centric strategies to upstream apoptosome regulation. Its emergence fills a critical pharmacologic gap for precision intervention in mitochondrial apoptosis pathways [1] [2] [6].

Properties

CAS Number

1470302-79-4

Product Name

ZYZ-488

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C20H29N3O11

Molecular Weight

487.462

InChI

InChI=1S/C20H29N3O11/c1-30-10-7-9(18(29)32-6-4-3-5-23-20(21)22)8-11(31-2)15(10)33-19-14(26)12(24)13(25)16(34-19)17(27)28/h7-8,12-14,16,19,24-26H,3-6H2,1-2H3,(H,27,28)(H4,21,22,23)/t12-,13-,14+,16-,19+/m0/s1

InChI Key

PVTAIJDQJJZCJP-WXZWTWHISA-N

SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.